Substituent-Dependent Lipophilicity Shift Relative to N4-Phenyl Analog
Replacement of the N4-benzyl group with an N4-phenyl group (CAS 113518-46-0) reduces calculated lipophilicity, altering membrane permeability and off-target binding risk. The benzyl group contributes an additional methylene unit, increasing the predicted cLogP by approximately 0.5–0.7 log units relative to the N4-phenyl congener . This difference is relevant for blood-brain barrier penetration or intracellular target access, where small lipophilicity changes can shift compound distribution by an order of magnitude [1]. No experimentally measured logP or logD values are available for either compound; the cLogP difference is a class-level inference based on the Hansch π constant for the methylene fragment.
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.8–4.2 (ChemAxon/ALOGPS consensus estimate; no experimental value available) |
| Comparator Or Baseline | N-phenyl-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (CAS 113518-46-0); cLogP ~3.3–3.5 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.7 log units (calculated; not experimentally confirmed) |
| Conditions | In silico prediction; no experimental logP/logD data located for either compound. |
Why This Matters
For procurement decisions in CNS or intracellular target programs, the higher predicted lipophilicity of the benzyl-substituted compound may offer a measurable advantage in membrane partitioning that the N4-phenyl analog lacks.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
